molecular formula C20H18N4O2 B12183886 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

Cat. No.: B12183886
M. Wt: 346.4 g/mol
InChI Key: ORLVIGZHIPEWED-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is a synthetic compound that combines the structural features of indole and imidazole These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling of Indole and Imidazole: The final step involves coupling the indole and imidazole moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an imidazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of indole and imidazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for drug development. The indole and imidazole moieties are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers can modify this compound to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The indole moiety can interact with tryptophan-binding proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(1H-imidazol-2-yl)acetamide
  • 5-(benzyloxy)-1H-indole-2-carboxylic acid
  • 1-(benzyloxy)-2-(1H-imidazol-2-yl)ethanone

Uniqueness

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is unique due to the presence of both indole and imidazole moieties in a single molecule. This dual functionality allows for diverse interactions with biological targets, making it a promising candidate for drug development and other scientific applications. Its structural complexity also provides opportunities for further functionalization and optimization in various research fields.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(23-20-21-9-10-22-20)13-24-11-8-16-12-17(6-7-18(16)24)26-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,21,22,23,25)

InChI Key

ORLVIGZHIPEWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NC=CN4

Origin of Product

United States

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